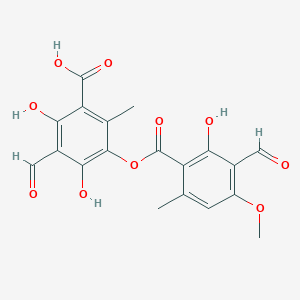

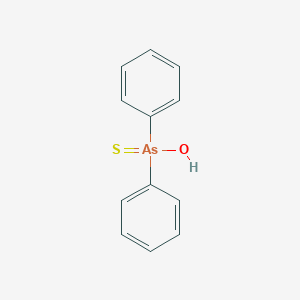

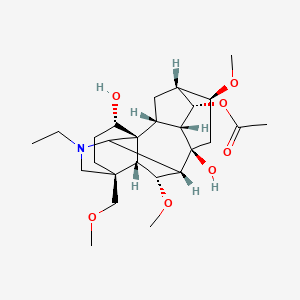

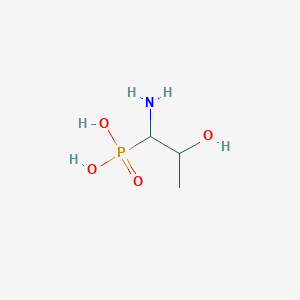

![molecular formula C27H20O13 B1255604 [5,7-Dihydroxy-2-(2,3,4,5-Tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-Trihydroxybenzoat CAS No. 102067-92-5](/img/structure/B1255604.png)

[5,7-Dihydroxy-2-(2,3,4,5-Tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-Trihydroxybenzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epitheaflagallin 3-O-gallate is a minor polyphenol found in black tea. It exhibits versatile physiological functions in vivo and in vitro, including antioxidative activity, pancreatic lipase inhibition, Streptococcus sorbinus glycosyltransferase inhibition, and an inhibiting effect on the activity of matrix metalloprotease-1 and -3 and their synthesis by human gingival fibroblasts .

Wissenschaftliche Forschungsanwendungen

Epitheaflagallin 3-O-gallate has several scientific research applications:

Antioxidative Activity: It exhibits antioxidative properties, making it useful in studies related to oxidative stress.

Pancreatic Lipase Inhibition: It is studied for its potential in anti-obesity research due to its ability to inhibit pancreatic lipase.

Antimicrobial Activity: It inhibits Streptococcus sorbinus glycosyltransferase, which is significant in dental research.

Matrix Metalloprotease Inhibition: It inhibits matrix metalloprotease-1 and -3, which is relevant in periodontal disease research

Wirkmechanismus

Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea extract . It exhibits versatile physiological functions both in vivo and in vitro .

Target of Action

The primary targets of ETFGg are matrix metalloproteases (MMPs) , specifically MMP-1 and MMP-3 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions.

Mode of Action

ETFGg interacts with its targets, MMP-1 and MMP-3, by inhibiting their activity and synthesis . This interaction results in the suppression of the degradation of the extracellular matrix, thereby affecting various physiological processes.

Biochemical Pathways

The inhibition of MMPs by ETFGg affects several biochemical pathways. It exhibits antioxidative activity, inhibits pancreatic lipase, and inhibits Streptococcus sorbinus glycosyltransferase . These actions result in a variety of downstream effects, including the potential for anti-obesity and anti-periodontal disease activities .

Result of Action

The molecular and cellular effects of ETFGg’s action include antioxidative activity, inhibition of pancreatic lipase, and inhibition of Streptococcus sorbinus glycosyltransferase . These effects could potentially lead to anti-obesity and anti-periodontal disease activities .

Action Environment

The action, efficacy, and stability of ETFGg can be influenced by various environmental factors. For instance, the presence of gallic acid in green tea extract can enhance the enzymatic synthesis of ETFGg . Additionally, the physiological environment, such as pH and temperature, may also affect the stability and activity of ETFGg.

Biochemische Analyse

Biochemical Properties

Epitheaflagallin 3-O-gallate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including pancreatic lipase, Streptococcus sorbinus glycosyltransferase, and matrix metalloprotease-1 and -3 . The nature of these interactions involves inhibition of enzyme activity, which contributes to its potential antiobesity and antiperiodontal disease activities . Docking simulations have confirmed these inhibitory effects, suggesting that epitheaflagallin 3-O-gallate binds effectively to its target enzymes or noncatalytic proteins .

Cellular Effects

Epitheaflagallin 3-O-gallate influences various cellular processes. It exhibits antioxidative activity, which helps in reducing oxidative stress within cells . Additionally, it inhibits the activity of matrix metalloprotease-1 and -3, which are involved in the degradation of extracellular matrix components . This inhibition can lead to reduced inflammation and tissue damage, particularly in periodontal tissues . Furthermore, epitheaflagallin 3-O-gallate has been shown to inhibit pancreatic lipase, which plays a role in lipid metabolism and can contribute to antiobesity effects .

Molecular Mechanism

The molecular mechanism of action of epitheaflagallin 3-O-gallate involves several key interactions. It binds to the active sites of enzymes such as pancreatic lipase and matrix metalloprotease-1 and -3, inhibiting their activity . This binding is facilitated by the compound’s structure, which allows it to fit into the enzyme’s active site and block substrate access . Additionally, epitheaflagallin 3-O-gallate may influence gene expression related to oxidative stress and inflammation, further contributing to its physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epitheaflagallin 3-O-gallate have been observed to change over time. The compound exhibits stability under certain conditions, but its activity can degrade over extended periods . Long-term studies have shown that epitheaflagallin 3-O-gallate maintains its antioxidative and enzyme inhibitory effects in vitro, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of epitheaflagallin 3-O-gallate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidative activity and enzyme inhibition without significant adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or even decreases . Toxic or adverse effects have been observed at very high doses, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Epitheaflagallin 3-O-gallate is involved in several metabolic pathways. It interacts with enzymes such as pancreatic lipase and matrix metalloprotease-1 and -3, influencing metabolic flux and metabolite levels . The compound’s antioxidative properties also play a role in modulating oxidative stress pathways, contributing to its overall physiological effects .

Transport and Distribution

Within cells and tissues, epitheaflagallin 3-O-gallate is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical structure, which allows it to interact with lipid membranes and other cellular components .

Subcellular Localization

Epitheaflagallin 3-O-gallate exhibits specific subcellular localization patterns that influence its activity and function . It is often found in the cytoplasm and may localize to organelles such as mitochondria, where it can exert antioxidative effects . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes .

Vorbereitungsmethoden

Epitheaflagallin 3-O-gallate can be enzymatically synthesized from epigallocatechin and epigallocatechin gallate in green tea extract via laccase oxidation in the presence of gallic acid . The reaction mixture to obtain laccase-treated green tea extract consists of green tea extract and gallic acid, treated with laccase enzyme . This method is comparable to the natural fermentation processes of teas such as oolong tea and black tea .

Analyse Chemischer Reaktionen

Epitheaflagallin 3-O-gallate undergoes various chemical reactions, including:

Oxidation: It can be oxidized enzymatically using laccase.

Polymerization: It can form further polymerized catechin derivatives.

Inhibition Reactions: It inhibits pancreatic lipase, Streptococcus sorbinus glycosyltransferase, and matrix metalloprotease-1 and -3

Vergleich Mit ähnlichen Verbindungen

Epitheaflagallin 3-O-gallate is similar to other polyphenols found in tea, such as:

Epigallocatechin Gallate: Both compounds are found in tea and exhibit antioxidative properties.

Theaflavin 3-O-gallate: Both are formed through enzymatic oxidation and have similar physiological functions.

Epitheaflagallin 3-O-gallate is unique due to its specific inhibitory effects on pancreatic lipase and matrix metalloproteases, making it a promising compound for anti-obesity and periodontal disease research .

Eigenschaften

CAS-Nummer |

102067-92-5 |

|---|---|

Molekularformel |

C27H20O13 |

Molekulargewicht |

552.4 g/mol |

IUPAC-Name |

[(2R,3R)-5,7-dihydroxy-2-(2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1 |

InChI-Schlüssel |

CMGRMMSVGCHWOK-FQRUVTKNSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Isomerische SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=CC(=C(C(=C4C(=O)C(=C3)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

melting_point |

218 - 220 °C |

Physikalische Beschreibung |

Solid |

Synonyme |

epitheaflagallin 3-O-gallate ETFGg compound |

Herkunft des Produkts |

United States |

Q1: What are the potential health benefits of Epitheaflagallin 3-O-gallate (ETFGg)?

A1: Research suggests ETFGg displays several promising physiological functions. It exhibits:

- Antioxidative activity: ETFGg can neutralize harmful free radicals. []

- Pancreatic lipase inhibition: This suggests potential anti-obesity effects by interfering with fat digestion. []

- Streptococcus sorbinus glycosyltransferase inhibition: This may have implications for managing blood sugar levels. []

- Matrix metalloproteinase (MMP) inhibition: ETFGg inhibits MMP-1, MMP-3, and MT1-MMP activity, pointing to potential anti-periodontal disease and anti-cancer applications. [, ]

Q2: How does Epitheaflagallin 3-O-gallate (ETFGg) exert its inhibitory effects at the molecular level?

A: While the exact mechanisms are still under investigation, docking simulations indicate that ETFGg's inhibitory effects stem from its ability to directly interact with its target enzymes or non-catalytic proteins. This binding interaction disrupts the normal function of the target, leading to the observed inhibitory effects. [] For example, in the case of MT1-MMP, ETFGg directly inhibits its activity, consequently hindering the activation of MMP-2, a key player in angiogenesis and tumor progression. []

Q3: Are there any ongoing research efforts to develop Epitheaflagallin 3-O-gallate (ETFGg) for therapeutic applications?

A: While research is still in its early stages, studies are exploring the potential of ETFGg as a therapeutic agent, particularly for anti-cancer treatments. [] Further investigations are crucial to fully understand its mechanisms of action, safety profile, and potential for clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

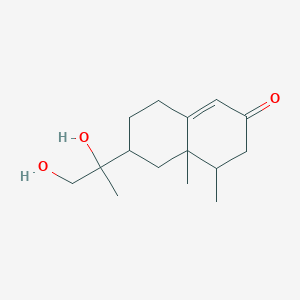

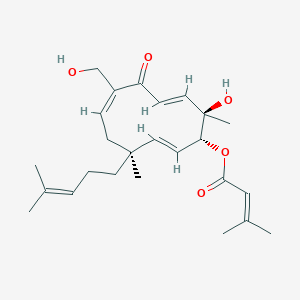

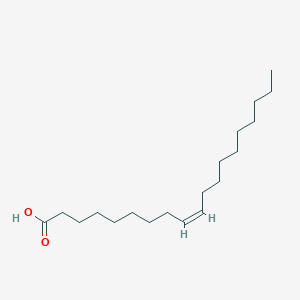

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-5-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-8-(2-methylbut-3-en-2-yl)chromen-4-one](/img/structure/B1255526.png)